molecular formula C11H14OS B1314621 2-(Butylsulfanyl)benzaldehyde CAS No. 91827-97-3

2-(Butylsulfanyl)benzaldehyde

Cat. No. B1314621
CAS RN: 91827-97-3
M. Wt: 194.3 g/mol
InChI Key: LTJCCJIOKZLBAH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzaldehyde can undergo various chemical reactions. For instance, it can be converted to benzoin using a catalyst . It can also be oxidized to benzil . In another reaction, benzaldehyde can be reduced to benzyl alcohol .


Physical And Chemical Properties Analysis

Benzaldehyde is a colorless to yellow liquid with the odor of almonds . It has a molecular weight of 106.12 g/mol . It is slightly soluble in water and completely soluble in alcohol and ether .

Scientific Research Applications

Catalysts for Oxidation Reactions

2-(Butylsulfanyl)benzaldehyde is not explicitly mentioned in the available literature. However, benzaldehydes are significant in various scientific applications, especially in catalysis for selective oxidation reactions. For example, NiFe2O4 nanoparticles have been used as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, demonstrating the importance of benzaldehyde derivatives in industrial applications due to their versatility (Saddam Iraqui et al., 2020). Similarly, the γ-Al2O3 supported copper and gold nanoparticles facilitate the liquid-phase oxidation of benzyl alcohol to benzaldehyde by tert-butyl hydroperoxide, showcasing the role of benzaldehyde as a pivotal chemical in cosmetics, perfumery, and other industries (M. J. Ndolomingo & R. Meijboom, 2017).

Bioproduction and Bioengineering

In bioproduction, Pichia pastoris, a methylotrophic yeast, has been optimized for the enhanced bioproduction of benzaldehyde, a compound with significant applications in the flavor industry. This biotechnological approach offers an alternative to chemical synthesis, potentially yielding products with higher consumer acceptance and price advantages (Tom K. J. Craig & Andrew J. Daugulis, 2013). Engineering Escherichia coli for renewable benzyl alcohol production, which is a precursor to benzaldehyde, further emphasizes the potential of microbial systems in producing valuable chemicals from renewable resources (S. Pugh et al., 2015).

Green Chemistry and Sustainable Processes

The selective oxidation of benzyl alcohol to benzaldehyde using environmentally friendly catalysts such as metal-organic frameworks (MOFs) demonstrates the shift towards greener chemical processes. Such advancements not only improve reaction efficiency but also address environmental concerns by minimizing harmful by-products (Anup Paul et al., 2020). The development of new synthesis methods for chiral N-(tert-butylsulfinyl)imines, utilizing benzaldehydes as substrates, underscores the relevance of benzaldehyde derivatives in the synthesis of valuable chiral compounds, highlighting the intersection of green chemistry and asymmetric synthesis (Xirui Lv et al., 2016).

Safety And Hazards

Benzaldehyde can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools .

Future Directions

The synthesis of benzaldehyde and its derivatives continues to be a topic of research. For instance, new and sustainable approaches for the selective synthesis of benzaldehyde are being explored . Another area of research involves the development of efficient catalysts for the production of benzyl alcohol from benzaldehyde .

properties

IUPAC Name

2-butylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCCJIOKZLBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544432
Record name 2-(Butylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butylsulfanyl)benzaldehyde

CAS RN

91827-97-3
Record name 2-(Butylthio)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91827-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Butylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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